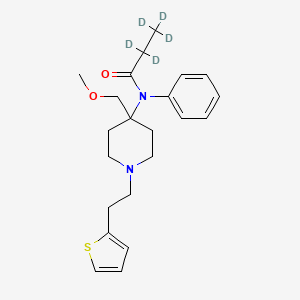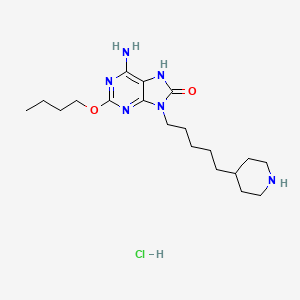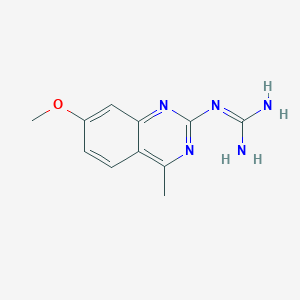
Sufentanil-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sufentanil-d5 is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in scientific research to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sufentanil-d5 involves the incorporation of deuterium atoms into the sufentanil molecule. One common method is the reduction of a deuterated intermediate. For example, the Strecker reaction of N-benzylpiperidone with aniline and potassium cyanide in aqueous acetic acid forms a cyanoamine intermediate. This intermediate undergoes hydrolysis and subsequent reduction to yield the deuterated sufentanil .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-yielding direct reduction of amino acid intermediates and mild debenzylation using combined palladium on carbon and palladium hydroxide catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Sufentanil-d5 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the sulfur-containing thiophene ring.
Reduction: Reduction reactions are used in the synthesis process to incorporate deuterium atoms.
Substitution: Substitution reactions can occur at the piperidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon and palladium hydroxide catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various deuterated analogs and metabolites of sufentanil, which are used in pharmacokinetic studies .
Wissenschaftliche Forschungsanwendungen
Sufentanil-d5 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of sufentanil and its metabolites.
Biology: To study the metabolism and pharmacokinetics of sufentanil in biological systems.
Medicine: In clinical research to understand the drug’s behavior in the human body and to develop new analgesic formulations.
Industry: Used in the development and quality control of pharmaceutical products containing sufentanil .
Wirkmechanismus
Sufentanil-d5, like sufentanil, acts as a potent agonist at the mu-opioid receptors. These receptors are widely distributed in the brain, spinal cord, and other tissues. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms do not significantly alter the mechanism of action but provide a means to trace the compound in pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: Sufentanil is approximately 5 to 10 times more potent than fentanyl.
Alfentanil: Sufentanil has a longer duration of action compared to alfentanil.
Remifentanil: Sufentanil has a slower onset and longer duration of action compared to remifentanil.
Uniqueness
Sufentanil-d5 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This allows for precise quantification and analysis of sufentanil and its metabolites in various research applications .
Eigenschaften
CAS-Nummer |
1884682-16-9 |
|---|---|
Molekularformel |
C22H30N2O2S |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
2,2,3,3,3-pentadeuterio-N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O2S/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20/h4-10,17H,3,11-16,18H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
GGCSSNBKKAUURC-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)


![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)
![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)
![(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10780380.png)
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B10780405.png)